molecular formula C14H12BrN3O B1397459 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 884503-95-1

7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1397459
CAS No.: 884503-95-1
M. Wt: 318.17 g/mol
InChI Key: QEWZPTZHWSIBOB-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a benzyloxy group at the 7-position, a bromine atom at the 3-position, and a methyl group at the 5-position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction with TRKs involves binding to the kinase domain, thereby inhibiting its activity and preventing downstream signaling pathways. Additionally, this compound exhibits selectivity for certain cell lines, indicating its potential for targeted therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . The inhibition of TRKs by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound can alter gene expression patterns, contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent activation . The binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the active site of the kinase. Additionally, this compound can inhibit the activity of cytochrome P450 isoforms, further influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound possesses good plasma stability, which is essential for its sustained activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized into various intermediates, which may further interact with other biomolecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of this compound within tissues is influenced by its affinity for certain binding proteins, which can affect its localization and activity . These factors are important for understanding the pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-ketoester or a β-diketone.

    Cyclization to Form the Pyrazolopyridine Core: The pyrazole intermediate is then subjected to cyclization with a suitable pyridine derivative to form the pyrazolopyridine core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 7-position through a nucleophilic substitution reaction using a benzyloxy halide.

    Bromination: The bromine atom is introduced at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).

    Methylation: The methyl group is introduced at the 5-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrazolopyridine core.

    Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to introduce new substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents such as arylboronic acids and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine, while Suzuki-Miyaura coupling can introduce various aryl groups at the 3-position.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the 7-position and the bromine atom at the 3-position allows for targeted modifications and functionalization, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-bromo-5-methyl-7-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-9-7-11(12-13(16-9)14(15)18-17-12)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWZPTZHWSIBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NN=C2C(=C1)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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